CDK9/HDAC1/HDAC3-IN-1 vs. CDK/HDAC-IN-3: A Comparison of Isoform Selectivity Profiles
CDK9/HDAC1/HDAC3-IN-1 (13ea) exhibits a distinct isoform selectivity profile compared to CDK/HDAC-IN-3 (compound 33a). While both compounds inhibit CDK9 and class I HDACs, 13ea is more selective for HDAC1 and HDAC3 over HDAC2, with its potency against HDAC2 being significantly lower [1]. In contrast, CDK/HDAC-IN-3 demonstrates potent and relatively equipotent inhibition of HDAC1, HDAC2, and HDAC3 [2]. This difference in HDAC isoform selectivity can lead to different biological outcomes and therapeutic windows.
| Evidence Dimension | Enzymatic Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | CDK9: 0.17 μM (170 nM); HDAC1: 1.73 μM (1730 nM); HDAC3: 1.11 μM (1110 nM). |
| Comparator Or Baseline | CDK/HDAC-IN-3 (compound 33a): CDK9: 0.098 μM (98.32 nM); HDAC1: 0.062 μM (62.12 nM); HDAC3: 0.083 μM (82.87 nM). |
| Quantified Difference | CDK9: 13ea is ~1.7-fold less potent; HDAC1: 13ea is ~28-fold less potent; HDAC3: 13ea is ~13-fold less potent. |
| Conditions | Cell-free enzymatic assays. |
Why This Matters
The distinct HDAC isoform selectivity profile of CDK9/HDAC1/HDAC3-IN-1 offers a different biological fingerprint compared to pan-class I HDAC/CDK inhibitors like CDK/HDAC-IN-3, which is crucial for applications where sparing HDAC2 activity is desired to mitigate specific toxicities or target unique cancer dependencies.
- [1] Chen X, Li R, Qiu Y, et al. Design, synthesis, and biological evaluation of N-(2-amino-phenyl)-5-(4-aryl- pyrimidin-2-yl) amino)-1H-indole-2-carboxamide derivatives as novel inhibitors of CDK9 and class I HDACs for cancer treatment. Bioorganic Chemistry. 2025;162:108577. View Source
- [2] TargetMol. CDK/HDAC-IN-3 (T78906) Product Datasheet. Accessed April 18, 2026. View Source
